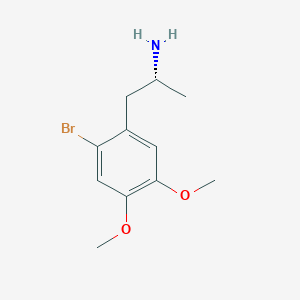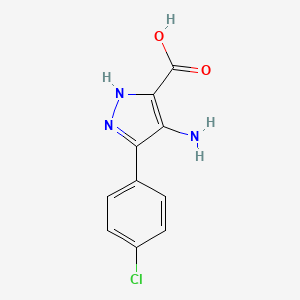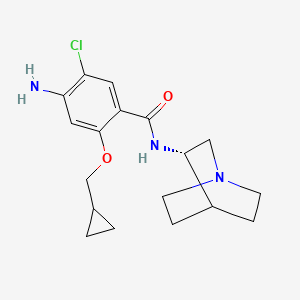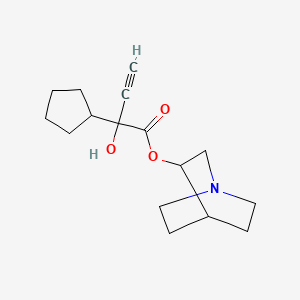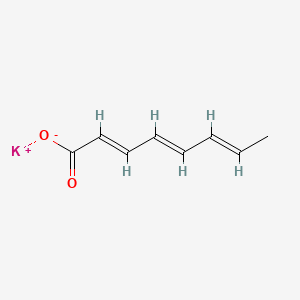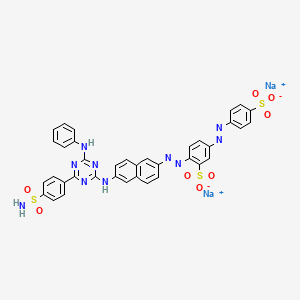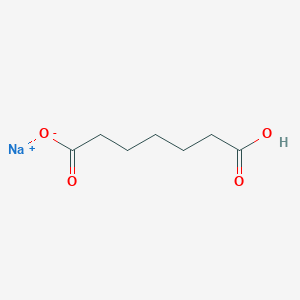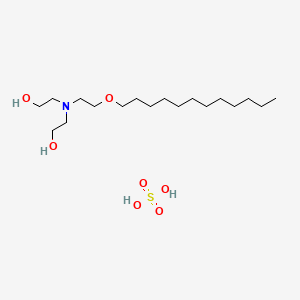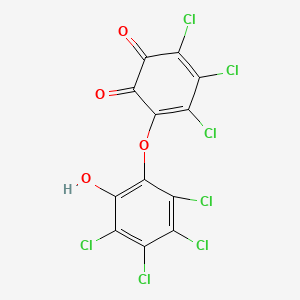
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone is a complex organic compound characterized by multiple chlorine atoms and a hydroxyphenoxy group attached to a benzoquinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone typically involves multiple steps, starting with the chlorination of hydroquinone derivatives. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures and pressures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher chlorinated quinones, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and hydroxyphenoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trichloro-6-methylpyridazine
- 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine
- 3,3,4,5-Tetrachloro-3H-1,2-dithiole
Uniqueness
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyphenoxy group. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
4784-49-0 |
|---|---|
Fórmula molecular |
C12HCl7O4 |
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
3,4,5-trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12HCl7O4/c13-1-2(14)6(18)11(9(21)5(1)17)23-12-7(19)3(15)4(16)8(20)10(12)22/h21H |
Clave InChI |
QUBBZZGHKSOLTA-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=O)C2=O)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


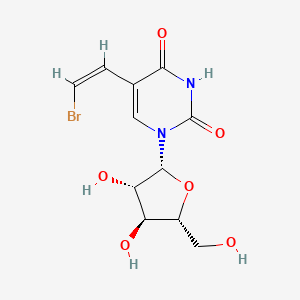

![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
